6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Description

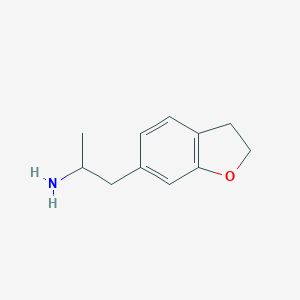

Structure

2D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNGXHJGMCJRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCO2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934559 | |

| Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152623-93-3 | |

| Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-APDB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-AMINOPROPYL)-2,3-DIHYDROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72F3CP4O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen belonging to the phenethylamine and dihydrobenzofuran classes of compounds. As a structural analog of 3,4-methylenedioxyamphetamine (MDA), it has garnered interest within the scientific community for its potential psychoactive effects and as a tool for neuropharmacological research. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 6-APDB. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its primary mechanism of action and relevant experimental workflows. Due to the limited availability of data specific to 6-APDB, information from its unsaturated analog, 6-(2-aminopropyl)benzofuran (6-APB), is included for comparative purposes where relevant.

Chemical and Physical Properties

6-APDB, with the IUPAC name 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine, is a chiral molecule that is often encountered as a racemic mixture.[1] Its core structure consists of a 2,3-dihydrobenzofuran ring substituted at the 6-position with a 2-aminopropyl chain. This structure is analogous to MDA, where the methylenedioxy ring is replaced by a dihydrobenzofuran moiety.[1]

Physicochemical Data

A compilation of the known physicochemical properties of 6-APDB is presented in Table 1. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molar Mass | 177.247 g/mol | [1] |

| Melting Point (HCl salt) | 243.4 °C | SWGDRUG Monograph |

| Appearance (HCl salt) | White powder | SWGDRUG Monograph |

| Solubility (HCl salt) | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 1 mg/ml | Cayman Chemical |

| Predicted pKa | 10.1 (most basic) | ACD/Labs Percepta |

Pharmacological Properties

The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its characteristic psychoactive effects.

Pharmacodynamics: Monoamine Transporter Inhibition

In vitro studies have quantified the inhibitory potency of 6-APDB at the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2. These values indicate a preferential inhibition of SERT over DAT and NET.

| Target | IC₅₀ (nM) | Source |

| Serotonin Transporter (SERT) | 322 | [2] |

| Dopamine Transporter (DAT) | 1,997 | [2] |

| Norepinephrine Transporter (NET) | 980 | [2] |

Signaling Pathways

The inhibition of monoamine reuptake by 6-APDB initiates a cascade of downstream signaling events. The increased synaptic concentration of monoamines leads to enhanced activation of their respective postsynaptic receptors. For instance, increased serotonin levels activate various serotonin receptor subtypes, which can trigger G-protein-coupled receptor (GPCR) signaling cascades. A common pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function.

Caption: Simplified signaling pathway of 6-APDB.

Experimental Protocols

This section outlines the methodologies for the synthesis and analysis of 6-APDB, as well as a general protocol for in vitro monoamine transporter inhibition assays.

Synthesis of this compound

A reported synthesis of 6-APDB starts from 3-methoxybenzaldehyde and proceeds through a multi-step sequence.[3] The key steps include a Henry reaction, reduction of the nitro group and double bond, protection of the resulting amine, Friedel-Crafts acetylation, demethylation, reduction of the carbonyl group, and finally, cyclization to form the dihydrobenzofuran ring.[3] The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for 6-APDB.

Detailed Protocol (Optimized Steps):

-

Reduction of Nitro Group and Double Bond: The reduction is carried out at a reaction temperature of 40°C and a pressure of 4.0 MPa, using Raney-Ni as the catalyst (8% by weight relative to the starting material).[3] This step yields the corresponding amine.[3]

-

Friedel-Crafts Acetylation: This step is performed at 40°C for 6 hours, with a molar ratio of chloroacetyl chloride to the amine-protected intermediate of 1.4:1.[3]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH in chloroform.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Column: DB-1 MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Temperatures: Injector at 280°C, MSD transfer line at 280°C, MS Source at 230°C, and MS Quad at 150°C.

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, and hold at 300°C for 9.0 min.

-

Injection: 1 µL injection with a split ratio of 20:1.

-

MS Parameters: Scan range of 34-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterated water (D₂O) containing a TMS standard for 0 ppm reference.

-

Instrumentation: A 400 MHz NMR spectrometer with a proton detection probe.

-

Parameters: A spectral width covering at least -3 ppm to 13 ppm, a 90° pulse angle, and a delay between pulses of 45 seconds.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a general method for determining the IC₅₀ values of a test compound at monoamine transporters using radiolabeled substrates.

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

Materials:

-

HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

-

Cell culture medium and reagents.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

-

Test compound (6-APDB) at various concentrations.

-

Selective inhibitors for each transporter to determine non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, and desipramine for NET).

-

96-well microplates.

-

Scintillation counter and vials.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the transporter of interest under standard conditions.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere and form a confluent monolayer.

-

Assay Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of 6-APDB or a reference inhibitor for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 1-10 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition versus the concentration of 6-APDB and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a monoamine reuptake inhibitor with a preference for the serotonin transporter. Its fundamental properties, as outlined in this guide, provide a basis for further research into its pharmacological effects and potential applications. The provided experimental protocols offer a starting point for the synthesis, analysis, and in vitro characterization of this compound. Further studies are warranted to fully elucidate its receptor binding profile, in vivo effects, and metabolic fate to better understand its complete pharmacological and toxicological profile. The continued investigation of 6-APDB and related compounds will contribute to a deeper understanding of the structure-activity relationships of monoamine reuptake inhibitors and their interactions with the central nervous system.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-APDB

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)benzofuran (6-APDB) is a synthetic entactogen of the phenethylamine and benzofuran classes. Structurally related to MDA, it exhibits a complex pharmacodynamic profile characterized by its interaction with multiple monoamine systems. This technical guide provides a comprehensive overview of the mechanism of action of 6-APDB, detailing its interactions with monoamine transporters and specific receptor subtypes. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Pharmacodynamics: A Multi-Target Profile

The primary mechanism of action of 6-APDB involves its potent activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI).[1] This dual action leads to a significant increase in the extracellular concentrations of these key neurotransmitters, underpinning its characteristic psychostimulant and entactogenic effects.

Monoamine Transporter Interactions

6-APDB demonstrates a high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, acting as a substrate for these transporters to induce reverse transport (release) and also inhibiting their reuptake function.

Table 1: 6-APDB Monoamine Transporter Release and Reuptake Inhibition Data

| Parameter | SERT | NET | DAT | Species | Assay System | Reference |

| Release (EC₅₀, nM) | 36 | 14 | 10 | Rat | Brain Synaptosomes | [1] |

| Reuptake Inhibition (Kᵢ, nM) | 2,698 | 117 | 150 | Rat | Brain Synaptosomes | [1] |

| Reuptake Inhibition (IC₅₀, nM) | 930 | 190 | 3,300 | Rat | Brain Synaptosomes | [1] |

EC₅₀: Half-maximal effective concentration for release. Kᵢ: Inhibitory constant for reuptake. IC₅₀: Half-maximal inhibitory concentration for reuptake.

Receptor Binding Affinities

In addition to its potent effects on monoamine transporters, 6-APDB exhibits significant binding affinity for several serotonin and adrenergic receptor subtypes. Its potent agonism at the 5-HT₂B receptor is particularly noteworthy and suggests a potential for cardiotoxicity with chronic use.[1]

Table 2: 6-APDB Receptor Binding Affinities

| Receptor Subtype | Affinity (Kᵢ, nM) | Functional Activity | Reference |

| 5-HT₂B | 3.7 | Potent high-efficacy partial or full agonist (EC₅₀ = 140 nM, Eₘₐₓ = 70%) | [1] |

| α₂C-Adrenergic | 45 | - | [1] |

| 5-HT₂C | 270 | Agonist | [1] |

| 5-HT₁A | 1,500 | - | [1] |

| 5-HT₂A | - | Partial agonist (EC₅₀ = 5,900 nM, Eₘₐₓ = 43%) | [1] |

Kᵢ: Inhibitory constant. EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal efficacy.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of 6-APDB, various in vitro and in vivo experimental models are employed. The following diagrams illustrate the primary signaling pathway of 6-APDB and the workflows for key experimental procedures.

Figure 1: Primary signaling pathway of 6-APDB.

Figure 2: In vitro monoamine transporter assay workflow.

Figure 3: In vivo microdialysis experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of 6-APDB.

Monoamine Transporter Assays (Release and Reuptake Inhibition)

These assays are conducted using synaptosomes prepared from rat brain tissue or HEK-293 cells stably expressing the respective monoamine transporters.

3.1.1. Preparation of Rat Brain Synaptosomes

-

Tissue Dissection: Male Sprague-Dawley rats are euthanized, and brains are rapidly removed. The striatum, cortex, and other regions of interest are dissected on ice.

-

Homogenization: The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspension: The synaptosomal pellet is resuspended in a Krebs-Ringer-HEPES (KRH) buffer (composition: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose, pH 7.4).

3.1.2. Neurotransmitter Release Assay

-

Preloading: Synaptosomes are preloaded with a radiolabeled substrate, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin, by incubation at 37°C for a specified time.

-

Washing: The preloaded synaptosomes are washed with KRH buffer to remove excess radiolabel.

-

Incubation with 6-APDB: The synaptosomes are then incubated with various concentrations of 6-APDB at 37°C to induce neurotransmitter release.

-

Termination and Measurement: The release is terminated by rapid filtration. The amount of radioactivity in the filtrate is quantified using liquid scintillation counting.

-

Data Analysis: EC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

3.1.3. Neurotransmitter Reuptake Inhibition Assay

-

Cell Culture and Plating: HEK-293 cells stably expressing human SERT, NET, or DAT are cultured and seeded onto poly-D-lysine coated 96-well plates.

-

Pre-incubation: Cells are pre-incubated with various concentrations of 6-APDB in KRH buffer for 10 minutes at room temperature.

-

Uptake Initiation: Uptake is initiated by the addition of a radiolabeled substrate ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to each well.

-

Incubation: The plate is incubated for a short period (e.g., 1-10 minutes) at room temperature.

-

Termination and Washing: The uptake is terminated by aspiration of the medium, followed by rapid washing with ice-cold KRH buffer.

-

Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined from concentration-inhibition curves. Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₘ)), where [L] is the concentration of the radiolabeled substrate and Kₘ is its affinity for the transporter.

Radioligand Receptor Binding Assays

These assays are performed using cell membranes prepared from HEK-293 cells transiently or stably expressing the receptor of interest.

3.2.1. Cell Membrane Preparation

-

Cell Culture and Transfection: HEK-293 cells are cultured and transfected with a plasmid encoding the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, or α₂C-adrenergic receptor).

-

Harvesting and Lysis: Cells are harvested and lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenization and Centrifugation: The cell lysate is homogenized, and the membrane fraction is pelleted by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Washing and Storage: The membrane pellet is washed with fresh buffer and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA).

3.2.2. Competitive Binding Assay

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of 6-APDB in a binding buffer.

-

Radioligands:

-

SERT: [³H]Citalopram

-

NET: [³H]Nisoxetine

-

DAT: [³H]WIN 35,428

-

5-HT₂A: [³H]Ketanserin

-

5-HT₂B: [³H]LSD

-

5-HT₂C: [³H]Mesulergine

-

α₂C-Adrenergic: [³H]Rauwolscine

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined from competition binding curves, and Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

-

Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: 6-APDB is administered (e.g., intravenously), and dialysate collection continues.

-

Sample Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and analyzed for statistically significant changes following drug administration.

Conclusion

The mechanism of action of 6-APDB is complex, involving potent interactions with all three major monoamine transporters as both a releaser and a reuptake inhibitor, as well as direct binding to several serotonin and adrenergic receptors. This multifaceted pharmacological profile contributes to its distinct psychoactive effects. The detailed experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists in the fields of pharmacology, neuroscience, and drug development to further investigate the properties of 6-APDB and related compounds. A thorough understanding of its mechanism is crucial for assessing its therapeutic potential and abuse liability.

References

An In-Depth Technical Guide to the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran, commonly known as 6-APDB, is a substituted dihydrobenzofuran derivative that has garnered interest within the scientific community for its unique psychoactive properties, acting as an entactogen. Structurally related to MDA, 6-APDB's synthesis is a multi-step process requiring careful control of reaction conditions to achieve desired purity and yield. This technical guide provides a comprehensive overview of a prominent synthesis pathway, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Synthesis Pathway Overview

A well-established and frequently cited method for the synthesis of this compound was reported by Monte et al. in the Journal of Medicinal Chemistry in 1993. This pathway commences with the commercially available starting material, 2,3-dihydrobenzofuran, and proceeds through three key transformations:

-

Formylation: Introduction of a formyl group at the 6-position of the 2,3-dihydrobenzofuran ring.

-

Henry Reaction: A nitroaldol condensation between the resulting aldehyde and nitroethane to introduce the nitropropyl side chain.

-

Reduction: Conversion of the nitropropene intermediate to the final primary amine, 6-APDB.

An alternative synthetic approach begins with 3-methoxybenzaldehyde, involving a sequence of a Henry reaction, reduction of the nitro group, protection of the resulting amine, Friedel-Crafts acetylation, demethylation, a second reduction, and finally, cyclization to form the dihydrobenzofuran ring.[1]

This guide will focus on the pathway originating from 2,3-dihydrobenzofuran due to its more direct nature.

Visualizing the Synthesis

The following diagram illustrates the core synthetic route from 2,3-dihydrobenzofuran to this compound.

Caption: Synthetic pathway for 6-APDB starting from 2,3-dihydrobenzofuran.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on reaction scale, purity of reagents, and specific laboratory conditions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Formylation | 2,3-Dihydrobenzofuran | 6-Formyl-2,3-dihydrobenzofuran | POCl₃, DMF | 70-80 |

| 2 | Henry Reaction | 6-Formyl-2,3-dihydrobenzofuran | 6-(2-Nitropropenyl)-2,3-dihydrobenzofuran | Nitroethane, Ammonium acetate | 60-70 |

| 3 | Reduction | 6-(2-Nitropropenyl)-2,3-dihydrobenzofuran | This compound | Lithium aluminum hydride (LiAlH₄) | 50-60 |

Detailed Experimental Protocols

The following protocols are based on established chemical literature and provide a detailed, step-by-step guide for the synthesis of 6-APDB.

Step 1: Synthesis of 6-Formyl-2,3-dihydrobenzofuran (Formylation)

This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the 2,3-dihydrobenzofuran ring.

Experimental Workflow:

Caption: Workflow for the formylation of 2,3-dihydrobenzofuran.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

To this mixture, add 2,3-dihydrobenzofuran dropwise, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture at 90-100 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 6-formyl-2,3-dihydrobenzofuran as a solid.

Step 2: Synthesis of 6-(2-Nitropropenyl)-2,3-dihydrobenzofuran (Henry Reaction)

This step involves the condensation of the aldehyde with nitroethane to form the nitropropene intermediate.

Procedure:

-

To a solution of 6-formyl-2,3-dihydrobenzofuran in a suitable solvent such as glacial acetic acid, add nitroethane and a catalyst, typically a weak base like ammonium acetate.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water, which should cause the product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude 6-(2-nitropropenyl)-2,3-dihydrobenzofuran can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitropropene to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Workflow:

References

The Initial Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran, a compound of significant interest in neuropharmacological research. This document details the seminal synthetic routes, experimental protocols, and relevant analytical data, offering a comprehensive resource for professionals in drug discovery and development.

Introduction

This compound, also known as 6-APDB, is a psychoactive compound that has garnered attention for its entactogenic and stimulant properties. It is a derivative of the unsaturated benzofuran, 6-APB ("Benzofury"), and an analogue of 3,4-methylenedioxyamphetamine (MDA). The initial synthesis of these benzofuran analogues was pioneered by a team led by David E. Nichols at Purdue University in 1993 as part of an investigation into non-neurotoxic alternatives to MDMA.[1][2][3] This guide focuses on the foundational synthetic methodologies that first brought this class of compounds to the scientific forefront.

Core Synthetic Pathways

Two primary synthetic routes for aminopropyl-benzofurans have been described in the literature. The first, a multi-step synthesis starting from a bromophenol, is widely cited for the preparation of 6-APB and its isomers. A second approach utilizes 3-methoxybenzaldehyde as the starting material for the dihydro- derivative.

Synthesis from 3-Bromophenol

The initial synthesis of 6-(2-aminopropyl)benzofuran (6-APB), the unsaturated precursor to this compound, was described by Briner and colleagues.[4] This method involves the formation of a mixture of bromobenzofuran isomers which are then separated and further functionalized.

A logical workflow for this synthesis is as follows:

Caption: Synthetic workflow from 3-Bromophenol to 6-APB.

Synthesis from 3-Methoxybenzaldehyde

An alternative process for the synthesis of this compound has been developed starting from 3-methoxybenzaldehyde.[5] This route involves a sequence of reactions including a Henry reaction, reduction, protection, acylation, demethylation, and cyclization.

Caption: Synthetic pathway starting from 3-Methoxybenzaldehyde.

Experimental Protocols

While exact experimental details are often proprietary or not fully disclosed in publications, the following protocols are based on the available literature.[4][5][6][7]

Protocol 1: Synthesis of 6-APB from 3-Bromophenol

-

Formation of the Diethyl Acetal: 3-Bromophenol is refluxed with bromoacetaldehyde diethyl acetal in the presence of sodium hydride.[4]

-

Cyclization: The resulting diethyl acetal is heated with polyphosphoric acid to yield a mixture of bromobenzofuran structural isomers (4-bromo- and 6-bromo-1-benzofuran).[4]

-

Isomer Separation: The isomers are separated using silica gel column chromatography.[4]

-

Conversion to Propanone Derivatives: The separated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.[8]

-

Reductive Amination: The propanone derivative undergoes reductive amination to yield 6-(2-aminopropyl)benzofuran (6-APB).[4][8]

-

Salt Formation: The final product is often converted to its hydrochloride salt for improved stability and handling.[4]

Protocol 2: Synthesis of this compound from 3-Methoxybenzaldehyde

-

Henry Reaction: 3-Methoxybenzaldehyde undergoes a Henry reaction.

-

Reduction: The nitro group and double bond of the resulting compound are reduced. Optimal conditions for this step were found to be a reaction temperature of 40°C, a pressure of 4.0 MPa, and using Raney-Ni as a catalyst (8% by weight relative to the starting compound), which provided a yield of 78.6%.[5]

-

Amino Protection: The primary amine is protected.

-

Friedel-Crafts Acetylation: A Friedel-Crafts acetylation is performed. Optimized conditions for this step include a reaction temperature of 40°C, a molar ratio of chloroacetyl chloride to the protected amine of 1.4:1, and a reaction time of 6 hours, resulting in a 68.8% yield.[5]

-

Demethylation: The methoxy group is demethylated.

-

Carbonyl Group Reduction and Cyclization: The carbonyl group is reduced, followed by cyclization to form the 2,3-dihydrobenzofuran ring system.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its precursor, 6-APB.

Table 1: Reaction Yields for Synthesis from 3-Methoxybenzaldehyde [5]

| Reaction Step | Optimized Conditions | Yield (%) |

| Reduction of Nitro Group & Double Bond | 40°C, 4.0 MPa, 8% Raney-Ni | 78.6 |

| Friedel-Crafts Acetylation | 40°C, 1.4:1 Chloroacetyl chloride, 6h | 68.8 |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [3][9] |

| Molar Mass | 177.24 g/mol | [9] |

| CAS Number | 152623-93-3 | [3][9] |

| Mass Spectrometry (EI) | Base peak at m/z 44, molecular ion at m/z 177 | [6] |

Table 3: Gas Chromatography Retention Times [6][8]

| Compound | Retention Time (min) |

| 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) | ~1.4 min later than MDA |

| This compound (6-APDB) | ~1.4 min later than MDA |

| 5-(2-aminopropyl)benzofuran (5-APB) | Virtually identical to 6-APB |

| 6-(2-aminopropyl)benzofuran (6-APB) | Virtually identical to 5-APB |

Note: Retention times are highly dependent on the specific GC conditions and column used.

Metabolic Pathway

The metabolism of 6-APB has been studied in rats. The primary metabolic pathways involve Phase I and Phase II reactions.[4][10]

Caption: Metabolic pathway of 6-APB in rats.

Conclusion

The initial synthesis of this compound and its analogues represented a significant step in the exploration of novel psychoactive compounds with potential therapeutic applications. The synthetic routes outlined in this guide provide a foundational understanding for researchers in medicinal chemistry and drug development. The analytical and metabolic data further contribute to a comprehensive profile of this compound, aiding in its identification and the understanding of its biological fate. This technical guide serves as a centralized resource for professionals engaged in the study of this and related benzofuran derivatives.

References

- 1. 6-(2-Aminopropyl)benzofuran Hydrochloride | 286834-84-2 | Benchchem [benchchem.com]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. 6-APDB - Wikipedia [en.wikipedia.org]

- 4. 6-APB - Wikipedia [en.wikipedia.org]

- 5. Process for the Synthesis of this compound [finechemicals.com.cn]

- 6. forendex.southernforensic.org [forendex.southernforensic.org]

- 7. researchgate.net [researchgate.net]

- 8. forendex.southernforensic.org [forendex.southernforensic.org]

- 9. This compound | C11H15NO | CID 192599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Pharmacological Profile of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), an entactogen of the phenethylamine and dihydrobenzofuran classes. 6-APDB is a structural analog of 3,4-methylenedioxyamphetamine (MDA) where the methylenedioxy ring has been replaced by a dihydrobenzofuran moiety.[1] This document details its primary mechanism of action, interactions with monoamine transporters, and reported in vivo effects. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

6-APDB, also known as 4-Desoxy-MDA, was first synthesized and described in 1993 by a team at Purdue University led by David E. Nichols, as part of research into potentially non-neurotoxic analogs of MDMA.[1] It is a rigid analog of MDA, where the 4-position oxygen of the 3,4-methylenedioxy ring is substituted with a methylene bridge.[1] Its pharmacological profile is primarily characterized by its interaction with monoamine transporters, leading to effects that are qualitatively similar to other entactogens like MDMA and MDA.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for 6-APDB is the inhibition of monoamine reuptake, particularly for serotonin, norepinephrine, and dopamine. By blocking the respective transporters, 6-APDB increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its characteristic stimulant and entactogenic effects.

Interaction with Monoamine Transporters

In vitro studies have quantified the potency of 6-APDB in inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The compound shows a preferential affinity for SERT over the catecholamine transporters.[1][2]

Table 1: Monoamine Transporter Reuptake Inhibition Profile of 6-APDB

Summarizes the half-maximal inhibitory concentrations (IC₅₀) of 6-APDB at human monoamine transporters. Data is compared with related compounds MDA and MDMA.

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| 6-APDB | 322 | 980 | 1,997 |

| MDA | Similar to 6-APDB | Similar to 6-APDB | Similar to 6-APDB |

| MDMA | Similar to 6-APDB | Similar to 6-APDB | Similar to 6-APDB |

Source: Data derived from in vitro reuptake inhibition assays.[1]

The inhibitory profile of 6-APDB is notably similar to that of MDA.[1] However, its potency at the dopamine transporter is considerably weaker than its unsaturated counterpart, 6-APB.[2] The dihydrobenzofuran structure in 6-APDB leads to a marked decrease in potency at DAT compared to the benzofuran structure of 6-APB.[2]

Interaction with Serotonin Receptors

While the primary mechanism of 6-APDB is transporter inhibition, it is also reported to have activity at serotonin receptors.[1] However, specific quantitative binding affinity (Kᵢ) or functional potency (EC₅₀) data for 6-APDB at serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂ₑ) are not extensively documented in the scientific literature.

For context, its unsaturated analog, 6-APB, is a potent agonist at the 5-HT₂ₑ receptor (Kᵢ = 3.7 nM), with significantly lower affinity for 5-HT₂ₐ and 5-HT₂₋ receptors.[3][4] This potent 5-HT₂ₑ agonism is a key differentiator for 6-APB and is associated with potential cardiotoxicity with long-term use, a risk that should be considered for related compounds pending further investigation.[3]

In Vivo Effects

Animal studies provide further insight into the pharmacological profile of 6-APDB.

-

Drug Discrimination: In drug discrimination studies in rats, 6-APDB fully substitutes for the entactogens MDMA, MBDB, and MMAI. This indicates that it produces similar subjective effects. It does not substitute for the classic stimulant amphetamine or the hallucinogen LSD.[1]

-

Locomotor Activity: 6-APDB has been shown to produce robust hyperlocomotion in animal models, an effect consistent with its stimulant properties.[1]

Experimental Protocols

The characterization of 6-APDB's pharmacology relies on established in vitro and in vivo methodologies.

Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines a representative method for determining the IC₅₀ values of a test compound at monoamine transporters using radiolabeled substrates in cultured cells.

Objective: To measure the potency of 6-APDB to inhibit the uptake of serotonin, norepinephrine, and dopamine via their respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay Buffer (e.g., Krebs-HEPES buffer, KHB).

-

Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

-

Test compound (6-APDB) dissolved in a suitable vehicle (e.g., DMSO).

-

Reference inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, GBR12909 for DAT).

-

96-well microplates (poly-D-lysine coated).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the transporter of interest under standard conditions (37°C, 5% CO₂). Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with assay buffer.

-

Pre-incubation: Add 50 µL of assay buffer containing various concentrations of the test compound (6-APDB) or reference inhibitor to the wells. Include vehicle-only wells for total uptake control. Incubate for 5-10 minutes at room temperature.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding 50 µL of assay buffer containing the radiolabeled substrate at a concentration near its Kₘ value.

-

Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the initial linear phase of uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Add scintillation fluid to each well, and quantify the amount of radioactivity taken up by the cells using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake (wells with a high concentration of reference inhibitor) from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Protocol: In Vivo Microdialysis

This protocol describes a representative method for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of a psychoactive substance.

Objective: To determine the effect of 6-APDB administration on extracellular levels of dopamine and serotonin in a specific brain region, such as the nucleus accumbens.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

Stereotaxic apparatus.

-

Guide cannulae, dummy cannulae, and microdialysis probes.

-

Surgical tools, dental cement, and skull screws.

-

Microdialysis perfusion pump, liquid swivel, and collection vials.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Test compound (6-APDB) for systemic administration (e.g., intraperitoneal injection).

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for analyzing dialysate samples.

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Secure the cannula to the skull using screws and dental cement.

-

Insert a dummy cannula to maintain patency and allow the animal to recover for at least one week.

-

-

Microdialysis Experiment:

-

On the day of the experiment, briefly restrain the animal, remove the dummy cannula, and insert the microdialysis probe through the guide.

-

Place the rat in a testing chamber that allows free movement and connect the probe's tubing to a liquid swivel and perfusion pump.

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period (e.g., 2-3 hours) for neurotransmitter levels to reach a baseline.

-

-

Sample Collection:

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Administer 6-APDB via the desired route (e.g., i.p. injection).

-

Continue collecting post-administration samples for several hours to monitor the time-course of neurotransmitter changes.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and serotonin concentrations using an HPLC-ED system.

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the samples.

-

Express the post-administration data as a percentage change from the average baseline concentration.

-

Plot the mean percentage change over time to visualize the neurochemical response to the drug.

-

Conclusion

6-APDB is a monoamine reuptake inhibitor with a preference for the serotonin transporter, a profile consistent with its classification as an entactogen. Its in vitro and in vivo pharmacological characteristics are broadly similar to those of MDA and MDMA. While its primary mechanism involves blocking SERT, NET, and DAT, further research is required to fully elucidate its activity at serotonin receptor subtypes, which may contribute to the nuances of its overall effects. The methodologies provided herein offer a standardized framework for the continued investigation of 6-APDB and other novel psychoactive compounds.

References

6-APDB Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a psychoactive compound of the benzofuran class, structurally related to entactogens like MDMA and its benzofuran analogue 6-APB. As a potential non-neurotoxic alternative to MDMA, understanding its interaction with neuronal receptors is of significant interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the available receptor binding affinity data for 6-APDB, detailed experimental methodologies for its characterization, and a visualization of its presumed primary signaling pathways.

Receptor Binding Affinity of 6-APDB

The primary mechanism of action for 6-APDB is the inhibition of monoamine transporters. Quantitative data on its inhibitory activity is available in the form of IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's activity.

Data Presentation: Inhibitory Activity of 6-APDB at Monoamine Transporters

| Target Transporter | IC50 (nM) |

| Serotonin Transporter (SERT) | 322[1] |

| Dopamine Transporter (DAT) | 1,997[1] |

| Norepinephrine Transporter (NET) | 980[1] |

These values indicate that 6-APDB has the highest affinity for the serotonin transporter, followed by the norepinephrine and dopamine transporters, classifying it as a serotonin-preferring monoamine reuptake inhibitor.

For comparative purposes and to provide a broader context of the benzofuran class, the binding affinities (Ki values) for the related, unsaturated analogue 6-APB are presented below. Ki values represent the inhibition constant and are inversely proportional to the binding affinity of a ligand for a receptor.

Data Presentation: Receptor Binding Affinities (Ki) of the Related Compound 6-APB

| Receptor/Transporter | Ki (nM) |

| Serotonin Transporter (SERT) | 2698[2] |

| Dopamine Transporter (DAT) | 150[2][3] |

| Norepinephrine Transporter (NET) | 117[2][3] |

| 5-HT2B Receptor | 3.7[2] |

| α2C-Adrenergic Receptor | 45[2] |

| 5-HT2C Receptor | 270[3] |

| 5-HT1A Receptor | 1500[3] |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following protocols describe standard methodologies used to determine the receptor binding affinity and functional activity of compounds like 6-APDB.

Radioligand Binding Assay (for Ki determination)

This assay is used to determine the binding affinity of an unlabeled compound (like 6-APDB) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

a. Membrane Preparation:

-

HEK293 cells stably expressing the receptor of interest are cultured to ~80-90% confluency.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT) is added to each well.

-

Increasing concentrations of the unlabeled test compound (6-APDB) are added to the wells.

-

A set of wells containing the radioligand and a high concentration of a known selective ligand for the receptor is used to determine non-specific binding.

-

The reaction is initiated by the addition of the prepared cell membranes.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

c. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay (for IC50 determination)

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

a. Cell Culture and Plating:

-

HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter are cultured in appropriate media.

-

Cells are seeded into 96-well plates and allowed to grow to a confluent monolayer.

b. Uptake Inhibition Assay:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cells are then pre-incubated for a short period (e.g., 10-20 minutes) with varying concentrations of the test compound (6-APDB) or a control inhibitor.

-

The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled monoamine substrate (e.g., [³H]-serotonin for SERT).

-

The incubation is carried out at 37°C for a time within the linear range of uptake (typically 5-15 minutes).

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

c. Data Analysis:

-

The specific uptake is determined by subtracting the uptake in the presence of a known potent and selective inhibitor from the total uptake.

-

The percentage of inhibition for each concentration of the test compound is calculated.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Caption: Workflow of a competitive radioligand binding assay.

Caption: Mechanism of action of a serotonin-dopamine reuptake inhibitor.

Conclusion

The available data characterize 6-APDB as a monoamine reuptake inhibitor with a preference for the serotonin transporter. Its pharmacological profile suggests that it likely produces its effects by increasing the extracellular concentrations of serotonin, and to a lesser extent, norepinephrine and dopamine. Further research is required to fully elucidate its binding affinities at a wider range of CNS receptors and to understand the nuances of its functional activity and downstream signaling pathways. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Structure-activity relationship of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

An In-depth Technical Guide on the Structure-Activity Relationship of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound (6-APDB) and its closely related analogues. This document synthesizes pharmacological data, outlines experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of this class of novel psychoactive substances (NPS).

Introduction

This compound, also known as 6-APDB, is a synthetic compound belonging to the phenethylamine and benzofuran classes. It is structurally analogous to the more well-known compound 6-(2-aminopropyl)benzofuran (6-APB), differing by the saturation of the furan ring's double bond.[1][2] Both 6-APDB and 6-APB are related to 3,4-methylenedioxyamphetamine (MDA), a classic entactogen, with the methylenedioxyphenyl moiety being replaced by a dihydrobenzofuran or benzofuran ring, respectively.[2] The study of the SAR of these compounds is crucial for understanding their pharmacological effects, potential for abuse, and therapeutic applications. These investigations help to elucidate how subtle changes in molecular structure, such as ring saturation, positional isomerism of the side chain, and N-alkylation, influence interactions with monoamine transporters and receptors.[3]

Pharmacological Profile of 6-APB and its Analogues

The pharmacological profile of 6-APB and its derivatives is complex, involving interactions with multiple targets in the central nervous system. These compounds primarily act as monoamine releasing agents and have direct activity at serotonin receptors.[4]

Monoamine Transporter Activity

6-APB and its analogues interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, inhibiting reuptake and promoting the release of their respective neurotransmitters.[4][5] This action is a key contributor to their stimulant-like effects.[6] The potency of these compounds as releasing agents is a critical aspect of their SAR. For instance, benzofuran derivatives are generally more potent than MDA both in vitro and in vivo.[5][6]

Serotonin Receptor Activity

In addition to their effects on monoamine transporters, these compounds are agonists at various serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[4][5] 6-APB is a potent full agonist of the serotonin 5-HT₂₈ receptor.[1][7] This activity at serotonin receptors contributes to the psychedelic and entactogenic effects observed with these substances. The potent agonism at the 5-HT₂₈ receptor is also a concern for potential cardiotoxicity with long-term use.[1][7]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of 6-APDB and its analogues, focusing on how specific structural modifications alter their pharmacological properties.

Data Presentation

The quantitative data for the SAR of 6-APB and its analogues are summarized in the tables below for easy comparison.

Table 1: In Vitro Monoamine Transporter Activity of 6-APB and Related Compounds

| Compound | Target | EC₅₀ (nM) for Release | IC₅₀ (µM) for Uptake Inhibition | Reference |

| 6-APB | SERT | 36 | 0.93 | [4][5][7] |

| DAT | 10 | 3.3 | [4][5][7] | |

| NET | 14 | 0.19 | [4][5][7] | |

| 5-APB | SERT | 19 | - | [5] |

| DAT | 31 | - | [5] | |

| NET | 14 | - | [5] | |

| MDA | SERT | 161 | - | [5] |

| DAT | 108 | - | [5] | |

| NET | 71 | - | [5] | |

| 6-MAPB | SERT | 49 | - | [5] |

| DAT | 23 | - | [5] | |

| NET | 19 | - | [5] | |

| 5-MAPB | SERT | 49 | - | [5] |

| DAT | 23 | - | [5] | |

| NET | 19 | - | [5] | |

| MDMA | SERT | 123 | - | [5] |

| DAT | 70 | - | [5] | |

| NET | 71 | - | [5] |

Table 2: Serotonin Receptor Binding Affinity and Functional Activity of 6-APB

| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Functional Activity | Reference |

| 5-HT₂ₐ | 970 | 5900 | 43 | Partial Agonist | [4][7] |

| 5-HT₂₈ | 3.7 | 140 | 70 | Potent Agonist | [3][4][7] |

| 5-HT₂₋ | 270 | - | - | Agonist | [3][7] |

| 5-HT₁ₐ | 1500 | - | - | - | [7] |

| α₂₋-adrenergic | 45 | - | - | - | [1][7] |

| TAAR1 (rat) | 50-60 | - | - | Agonist | [4] |

Key Structural Modifications

-

Saturation of the Furan Ring (6-APB vs. 6-APDB): The saturation of the double bond in the furan ring to form the dihydrobenzofuran derivative (6-APDB) is a key structural modification.[1] While detailed quantitative data for 6-APDB is less available in the provided search results, it is known to be the dihydro-derivative of 6-APB.[1] This structural change is expected to alter the planarity of the ring system, which can affect receptor binding and transporter interactions.

-

Positional Isomerism (6-APB vs. 5-APB): The position of the aminopropyl side chain on the benzofuran ring significantly impacts activity. 5-APB is more potent at SERT-mediated release of serotonin compared to 6-APB (EC₅₀ = 19 nM vs. 36 nM), while 6-APB is more potent at DAT (EC₅₀ = 10 nM vs. 31 nM).[5] Both isomers are more potent than MDA at all three monoamine transporters.[5] In vivo, 6-APB has been shown to produce a greater increase in locomotor activity than 5-APB, which may be due to its higher potency at DAT and subsequent greater elevation of extracellular dopamine.[5]

-

N-Methylation (6-APB vs. 6-MAPB): The addition of a methyl group to the amine (N-methylation) to form 6-MAPB from 6-APB also influences the pharmacological profile. Both 5-MAPB and 6-MAPB are at least three times more potent at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT than MDMA.[5]

-

Enantioselectivity: The aminopropyl side chain contains a chiral center, leading to (R)- and (S)-enantiomers.[4] While many commercial samples are racemic, studies on related compounds have shown enantioselective effects. For example, with 5- and 6-MABB, the S-isomers are efficacious releasing agents at SERT, NET, and DAT, whereas the R-isomers are efficacious releasers at SERT but only partial releasers at NET and lack releasing activity at DAT.[8]

Experimental Protocols

The characterization of these compounds involves a variety of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes). A competing, unlabeled test compound is added at various concentrations. The amount of radioligand displaced is measured, and from this, the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀.

-

General Protocol:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound.[9]

-

Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.[10]

-

Quantify the radioactivity of the bound ligand using a scintillation counter.[11]

-

Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ value.[12]

-

Monoamine Release Assays

These assays measure the ability of a compound to induce the release of monoamines from nerve terminals.

-

Principle: Synaptosomes (isolated nerve terminals) are preloaded with a radiolabeled monoamine (e.g., [³H]5-HT). The test compound is then added, and the amount of radioactivity released into the supernatant is measured.

-

General Protocol:

-

Prepare synaptosomes from specific brain regions (e.g., rat brain).[6]

-

Preload the synaptosomes with a radiolabeled monoamine.

-

Incubate the preloaded synaptosomes with various concentrations of the test compound.

-

Separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Measure the radioactivity in the supernatant to quantify the amount of monoamine released.

-

Calculate the EC₅₀ value from the dose-response curve.[5]

-

In Vitro Functional Assays (Calcium Mobilization)

These assays are used to determine the functional activity (e.g., agonism, antagonism) of a compound at a G-protein coupled receptor (GPCR).

-

Principle: For Gq-coupled receptors like the 5-HT₂ family, agonist binding leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺).[13][14] This change in intracellular Ca²⁺ concentration can be measured using a fluorescent calcium indicator.

-

General Protocol:

-

Use a cell line stably expressing the receptor of interest (e.g., CHO cells).[13]

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Add the test compound at various concentrations.

-

Measure the change in fluorescence using a fluorometric plate reader.[15]

-

Construct a dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[15]

-

Visualizations

Signaling Pathways

Caption: Canonical Gq-coupled signaling pathway for 5-HT₂ receptors.

Experimental Workflows

Caption: General experimental workflow for NPS characterization.

Logical Relationships

Caption: Structural relationships of 6-APB and its analogues.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. 6-(2-Aminopropyl)benzofuran Hydrochloride | 286834-84-2 | Benchchem [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-APB - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. issc.org [issc.org]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. innoprot.com [innoprot.com]

An In-depth Technical Guide to 6-APDB: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic psychoactive compound belonging to the phenethylamine and dihydrobenzofuran classes of chemicals.[1] It is a structural analog of 3,4-methylenedioxyamphetamine (MDA), where the methylenedioxy ring has been replaced by a dihydrobenzofuran ring.[1] First synthesized in 1993 by a team led by David E. Nichols at Purdue University, 6-APDB was developed as part of research into non-neurotoxic analogs of MDMA.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental protocols for 6-APDB.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine | [2] |

| Synonyms | This compound, 4-Desoxy-MDA, EMA-3 | [3] |

| CAS Number | 152623-93-3 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Melting Point (HCl salt) | 243.4 °C | [4] |

| Solubility (HCl salt) | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL | [5] |

| Appearance (HCl salt) | White crystalline solid | [4] |

Spectroscopic Data

The structural elucidation of 6-APDB is confirmed through various spectroscopic techniques. The following are representations of typical spectra obtained for 6-APDB hydrochloride.

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-APDB HCl in D₂O shows characteristic peaks corresponding to the protons in its structure. A representative spectrum is available in the SWGDRUG.org monograph on this compound.[4]

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 6-APDB typically shows a molecular ion peak and characteristic fragmentation patterns. A representative mass spectrum can be found in the SWGDRUG.org monograph.[4]

3.4. Infrared (IR) Spectroscopy

The IR spectrum of 6-APDB HCl reveals absorptions corresponding to its functional groups. A representative IR spectrum is available in the SWGDRUG.org monograph.[4]

Synthesis

The synthesis of 6-APDB can be achieved through a multi-step process starting from 3-methoxyphenol. A schematic of the synthesis is presented below. A detailed, step-by-step protocol is not widely published, but the general route involves the formation of the dihydrobenzofuran ring system followed by the introduction of the aminopropyl side chain.[6]

Pharmacological Properties

The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This action increases the extracellular concentrations of these neurotransmitters, leading to its psychoactive effects.

| Target | IC₅₀ (nM) |

| Serotonin Transporter (SERT) | 322 |

| Dopamine Transporter (DAT) | 1997 |

| Norepinephrine Transporter (NET) | 980 |

Data from in vitro studies.

The IC₅₀ values suggest that 6-APDB has a higher potency for the serotonin transporter compared to the dopamine and norepinephrine transporters. A comprehensive receptor binding profile with Kᵢ values for a wider range of receptors is not currently well-documented in the scientific literature.

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by monoamine reuptake inhibitors like 6-APDB.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of 6-APDB.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.

-

Cell culture medium and reagents.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrates: [³H]5-HT, [³H]dopamine, or [³H]norepinephrine.

-

Test compound (6-APDB) dissolved in a suitable solvent (e.g., DMSO).

-

Unlabeled inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.

-

Compound Incubation: Add varying concentrations of 6-APDB (or control compounds) to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the buffer and washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 6-APDB and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vivo Drug Discrimination Study

This behavioral assay in animals is used to assess the subjective effects of a drug by training them to discriminate between the effects of a known drug and a vehicle.

Apparatus:

-

Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

Animals:

-

Male Sprague-Dawley rats are commonly used.

Procedure:

-

Lever Press Training: Train the rats to press a lever to receive a food reward (e.g., sucrose pellet).

-

Discrimination Training:

-

On drug training days, administer a known psychoactive drug (e.g., MDMA or cocaine) and reinforce responses on one specific lever (the "drug" lever).

-

On vehicle training days, administer a saline vehicle and reinforce responses on the other lever (the "vehicle" lever).

-

Alternate between drug and vehicle training days until the rats reliably press the correct lever based on the administered substance.

-

-

Test Sessions:

-

Once the discrimination is learned, administer different doses of 6-APDB to the trained animals.

-

During the test session, responses on either lever are recorded but may or may not be reinforced.

-

The percentage of responses on the "drug" lever is measured for each dose of 6-APDB.

-

-

Data Analysis: A dose-response curve is generated by plotting the percentage of drug-lever responding against the dose of 6-APDB. Full substitution occurs if a dose of 6-APDB results in a high percentage of responding on the drug lever, indicating similar subjective effects to the training drug.

Conclusion

6-APDB is a psychoactive compound with a primary mechanism of action as a monoamine reuptake inhibitor, showing a preference for the serotonin transporter. Its chemical structure and properties have been characterized, although some physical data remains to be fully elucidated. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological profile of 6-APDB and similar compounds. Further research is warranted to establish a more comprehensive receptor binding profile and to fully understand its in vivo effects and potential for drug development.

Disclaimer: 6-APDB is a research chemical and is not approved for human consumption. This guide is intended for informational purposes for research and drug development professionals only.

References

The Discovery and History of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen of the phenethylamine and dihydrobenzofuran classes. First synthesized in 1993 by a team at Purdue University led by David E. Nichols, it was developed as a non-neurotoxic analogue of 3,4-methylenedioxyamphetamine (MDMA).[1][2] As an analogue of MDA, the 4-position oxygen of the methylenedioxy ring is substituted with a methylene bridge.[1] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of 6-APDB, including detailed experimental protocols and quantitative data.

Discovery and Historical Context

6-APDB was first described in the scientific literature in 1993 by Monte et al. as part of a broader investigation into non-neurotoxic analogues of MDMA.[1] The research was driven by the desire to separate the therapeutic entactogenic effects of MDMA from its known neurotoxic potential. The core hypothesis was that the metabolic processing of the methylenedioxy ring of MDMA and its metabolites was a key factor in its neurotoxicity. By replacing one of the oxygen atoms of the methylenedioxy group with a methylene bridge, the researchers aimed to create a molecule that retained the desirable pharmacological activity but was less susceptible to metabolic activation into neurotoxic species. 6-APDB, also known as 4-desoxy-MDA, emerged from this research as a promising candidate.[1]

Logical workflow of the discovery of 6-APDB.

Chemical Synthesis

The synthesis of 6-APDB was first reported by Monte et al. in 1993. While the detailed, step-by-step protocol is outlined in the original publication, the general synthetic workflow is depicted below. The synthesis involves several key steps starting from commercially available precursors, leading to the final aminopropyl-dihydrobenzofuran structure.

Simplified synthetic workflow for 6-APDB.

Pharmacological Profile

6-APDB is characterized as an entactogen, exhibiting a pharmacological profile that includes inhibition of monoamine reuptake and interaction with serotonin receptors.

Monoamine Transporter Interactions